5-acetyl-1-butyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
5-Acetyl-1-butyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-butyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable diketone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and acetylation, to yield the desired benzodiazepine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-butyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzodiazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzodiazepine derivatives.
Scientific Research Applications
5-Acetyl-1-butyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.
Biology: It is used in studies to understand the interactions of benzodiazepines with biological targets, such as GABA receptors.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: The compound’s derivatives are investigated for their potential use in various industrial applications, including as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-acetyl-1-butyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, primarily the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
5-Acetyl-1-butyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its acetyl and butyl substituents can influence its binding affinity and efficacy at GABA receptors, potentially leading to different therapeutic profiles and side effect profiles.
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-acetyl-5-butyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-10-17-14-8-6-5-7-13(14)16(12(2)18)11-9-15(17)19/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
AIBUYURXGXGRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CCN(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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